molecular formula C19H22N6O6S2 B1142747 N-Desisopropyl Delavirdine N-Sulfate CAS No. 188780-36-1

N-Desisopropyl Delavirdine N-Sulfate

Katalognummer: B1142747
CAS-Nummer: 188780-36-1
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: YTUWQQGEHADHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-Desisopropyl Delavirdine N-Sulfate involves several steps, starting from Delavirdine. The desisopropylation of Delavirdine is achieved through a reaction with a suitable reagent under controlled conditions. The resulting intermediate is then subjected to sulfation to obtain this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

N-Desisopropyl Delavirdine N-Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Desisopropyl Delavirdine N-Sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Desisopropyl Delavirdine N-Sulfate involves its interaction with specific molecular targets. As a derivative of Delavirdine, it binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption of the enzyme’s catalytic site prevents the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

N-Desisopropyl Delavirdine N-Sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

188780-36-1

Molekularformel

C19H22N6O6S2

Molekulargewicht

494.5 g/mol

IUPAC-Name

[2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid

InChI

InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)

InChI-Schlüssel

YTUWQQGEHADHTG-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O

Synonyme

N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid;  [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid_x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.